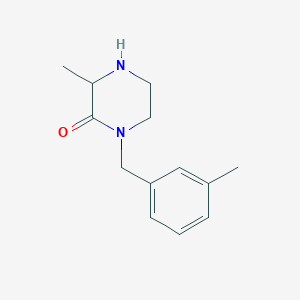

3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Description

BenchChem offers high-quality 3-Methyl-1-(3-methylbenzyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1-(3-methylbenzyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-[(3-methylphenyl)methyl]piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-4-3-5-12(8-10)9-15-7-6-14-11(2)13(15)16/h3-5,8,11,14H,6-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTCKRDDGJDCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1)CC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226292 | |

| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094601-63-4 | |

| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094601-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-[(3-methylphenyl)methyl]-2-piperazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Here is the in-depth technical guide for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one , structured as a whitepaper for drug development professionals.

Executive Summary

3-Methyl-1-(3-methylbenzyl)piperazin-2-one (CAS: 1094601-63-4) represents a "privileged scaffold" in medicinal chemistry, combining the rigid, peptidomimetic properties of the piperazin-2-one core with the lipophilic anchoring potential of a substituted benzyl moiety.[1][2] This guide provides a comprehensive analysis of its physicochemical profile, synthetic pathways, and application in fragment-based drug discovery (FBDD).[1]

Unlike simple piperazines, the presence of the lactam (cyclic amide) at position 2 significantly alters the electronic landscape, reducing basicity and enhancing metabolic stability—critical factors for central nervous system (CNS) and kinase-targeted libraries.[1]

Physicochemical Profile

The following data synthesizes calculated properties derived from structural analysis and comparative data from close structural analogs (e.g., 1-benzylpiperazin-2-one).

Key Molecular Descriptors

| Property | Value (Calc.) | Technical Insight |

| Molecular Formula | C₁₃H₁₈N₂O | — |

| Molecular Weight | 218.30 g/mol | Ideal for fragment-based screening (Rule of 3 compliant).[1] |

| cLogP | 1.6 ± 0.3 | Moderate lipophilicity; suggests good oral bioavailability potential without solubility crashing.[1] |

| TPSA | ~29.1 Ų | Low polar surface area indicates high potential for blood-brain barrier (BBB) penetration.[1] |

| pKa (Conj. Acid) | ~15.5 (Lactam)~8.5 (Amine) | The N4 amine remains basic, allowing for salt formation (e.g., HCl, fumarate) to tune solubility.[1] |

| H-Bond Donors | 1 (N4-H) | Provides a vector for further functionalization or target interaction.[1] |

| H-Bond Acceptors | 2 (C=O, N4) | The lactam carbonyl is a weak acceptor; N4 is a strong acceptor.[1] |

| Rotatable Bonds | 2 | Semi-rigid structure minimizes entropic penalty upon binding.[1] |

Solubility & Stability[1]

-

Aqueous Solubility: Moderate.[1] The compound is sparingly soluble in neutral water but highly soluble in acidic media (pH < 5) due to protonation of the N4 amine.

-

Organic Solvents: Highly soluble in DMSO, Methanol, Dichloromethane (DCM), and Ethyl Acetate.[1]

-

Chemical Stability: The lactam ring is robust against hydrolysis under physiological conditions.[1] However, strong acidic reflux (e.g., 6N HCl) can open the ring to the corresponding amino acid derivative.[1]

Synthetic Methodology

For researchers requiring high-purity material, we recommend a convergent alkylation strategy .[1] This protocol is superior to cyclization methods for this specific derivative as it allows for the late-stage introduction of the benzyl diversity element.[1]

Recommended Protocol: N-Alkylation of 3-Methylpiperazin-2-one

This route avoids the formation of regioisomers common in cyclization reactions.[1]

Reagents:

-

Substrate: 3-Methylpiperazin-2-one (commercially available or synthesized from ethylenediamine + ethyl 2-chloropropionate).[1]

-

Alkylating Agent: 3-Methylbenzyl bromide.[1]

-

Base: Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃).

-

Solvent: DMF (for NaH) or Acetonitrile (for K₂CO₃).

Step-by-Step Workflow:

-

Activation: Dissolve 3-methylpiperazin-2-one (1.0 eq) in anhydrous DMF under N₂ atmosphere. Cool to 0°C.[1][3]

-

Deprotonation: Add NaH (60% dispersion, 1.1 eq) portion-wise. Stir for 30 min to generate the lactam anion. Note: The N1-amide proton is significantly more acidic (pKa ~15) than the N4-amine, ensuring regioselectivity.[1]

-

Alkylation: Add 3-methylbenzyl bromide (1.05 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor by LCMS (Target [M+H]+ = 219.3).

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine to remove DMF.[1]

-

Purification: Flash column chromatography (MeOH/DCM gradient).

Visualization of Synthetic Logic

The following diagram illustrates the critical decision points in the synthesis to ensure regioselectivity.

Figure 1: Regioselective synthesis targeting the N1 position via lactam anion generation.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, researchers should look for the following diagnostic signals.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.10–7.30 (m, 4H): Aromatic protons (3-methylbenzyl group).[1]

-

δ 4.60 (AB system or s, 2H): Benzylic CH₂ (N1-CH₂-Ar).[1] Diagnostic: If this is a clean singlet or tight AB quartet, N1 alkylation is confirmed.[1]

-

δ 3.40–3.60 (m, 1H): C3-H (Chiral center).[1]

-

δ 1.45 (d, 3H): Methyl group at C3.[1] Diagnostic: Doublet confirms the presence of the methyl group adjacent to the chiral center.[1]

-

δ 2.35 (s, 3H): Methyl group on the benzyl ring.[1]

-

Mass Spectrometry[1]

-

LC-MS (ESI+): Major peak at m/z 219.3 [M+H]⁺ .

-

Fragmentation: Expect loss of the benzyl group (m/z ~105) in high-energy collision-induced dissociation (CID).[1]

Biological Application & SAR Logic

This scaffold is particularly valuable in Peptidomimetic Drug Design . The piperazin-2-one ring constrains the N-C-C-N torsion angle, mimicking a specific turn conformation of a peptide backbone (e.g., β-turn mimetics).[1]

Pharmacophore Mapping[1]

-

Lactam Carbonyl: Acts as a hydrogen bond acceptor, mimicking the peptide bond carbonyl.[1]

-

N4-Amine: Remains basic/nucleophilic, allowing for the attachment of "warheads" (e.g., acrylamides for covalent inhibition) or solubilizing groups.[1]

-

3-Methyl Group: Introduces chirality (R/S), which is critical for probing the stereochemical requirements of the binding pocket.[1]

-

3-Methylbenzyl Group: Provides a hydrophobic "anchor" that often targets cryptic pockets in kinases or GPCRs.[1]

Metabolic Stability Diagram

Understanding the metabolic liabilities is crucial for lead optimization.[1]

Figure 2: Predicted metabolic stability profile.[1] The benzylic methyl is the primary site for oxidative metabolism.[1]

References

-

ChemicalBook. (2025).[1] 2-Piperazinone Properties and Synthesis. Retrieved from

-

BenchChem. (2025).[1] (R)-3-Methylpiperazin-2-one: Technical Overview. Retrieved from

-

PubChem. (2025).[1] Compound Summary: Piperazin-2-one.[1][2][4] National Library of Medicine.[1] Retrieved from

-

Petkovic, M., et al. (2023).[1][4][5] Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis. Retrieved from

-

Sigma-Aldrich. (2025). Product Catalog: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. Retrieved from [1]

Sources

- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 2. CAS Number List - 1 - Page 174901 - Chemicalbook [amp.chemicalbook.com]

- 3. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

Structural Elucidation and Synthetic Profiling of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

This guide provides a comprehensive structural and functional analysis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one , a specialized lactam scaffold used in medicinal chemistry. It is designed for researchers requiring rigorous validation protocols and synthetic insight.

Technical Guide for Scaffold Analysis

Executive Summary

3-Methyl-1-(3-methylbenzyl)piperazin-2-one (CAS: 1094601-63-4) is a chiral, heterocyclic building block belonging to the piperazin-2-one (δ-lactam) class.[1][2][3][4] Unlike the symmetric piperazine core found in blockbuster drugs like ciprofloxacin or sildenafil, the piperazin-2-one scaffold introduces structural asymmetry and a hydrogen-bond accepting carbonyl motif.

This molecule is characterized by three distinct structural vectors:

-

The Lactam Core: A constrained six-membered ring that mimics the

-turn of peptides, making it a "privileged scaffold" for peptidomimetic drug design. -

The C3-Methyl Group: Introduces chirality (creating R and S enantiomers), which governs the ring's puckering and receptor affinity.

-

The N1-Benzyl Anchor: A lipophilic moiety positioned on the amide nitrogen, critical for hydrophobic pocket engagement in target proteins (e.g., GPCRs, kinases).

Molecular Architecture & Physicochemical Profile

Core Metrics

| Property | Value | Context |

| Molecular Formula | ||

| Molecular Weight | 218.30 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da). |

| LogP (Predicted) | ~1.9 - 2.2 | Ideal lipophilicity for membrane permeability. |

| H-Bond Donors | 1 (N4-H) | The secondary amine is available for further functionalization. |

| H-Bond Acceptors | 2 (C=O, N4) | The lactam carbonyl is a weak acceptor; N4 is a strong acceptor. |

| Topological Polar Surface Area (TPSA) | ~32 | Indicates high blood-brain barrier (BBB) penetration potential. |

3D Conformational Analysis

The piperazin-2-one ring does not adopt a perfect chair conformation due to the planarity of the amide bond (N1-C2-C3). Instead, it exists in a dynamic equilibrium between a twisted boat and a half-chair .

-

C3-Methyl Influence: The methyl group at C3 prefers a pseudo-equatorial position to minimize 1,3-diaxial interactions.

-

N1-Benzyl Orientation: The benzyl group rotates freely but generally orients orthogonal to the lactam plane to maximize

-stacking interactions in solution.

Synthetic Methodology

To validate the structure or synthesize this scaffold for library generation, a robust protocol is required. Direct alkylation of the lactam nitrogen (N1) is challenging without protecting the more nucleophilic amine nitrogen (N4).

Retrosynthetic Analysis

The most reliable route for high-fidelity synthesis involves N4-protection followed by N1-alkylation .

Validated Synthetic Protocol

Step 1: N4-Protection

Dissolve 3-methylpiperazin-2-one (1.0 eq) in DCM. Add

Step 2: N1-Alkylation (Critical Step)

-

Reagents: 4-Boc-3-methylpiperazin-2-one (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), 3-Methylbenzyl bromide (1.1 eq).

-

Solvent: Anhydrous DMF or THF.

-

Procedure:

-

Cool the protected piperazinone solution to 0°C.

-

Add NaH portion-wise. Evolution of

gas confirms deprotonation of the amide N1. -

Stir for 30 min to generate the amidate anion.

-

Add 3-methylbenzyl bromide dropwise.

-

Warm to RT and stir for 12h.

-

Causality: The strong base is essential to deprotonate the amide (pKa ~16-17), making it nucleophilic enough to attack the benzyl bromide.

-

Step 3: Deprotection Treat the intermediate with TFA/DCM (1:4 ratio) for 1h to remove the Boc group, yielding the final product as a trifluoroacetate salt.

Analytical Profiling (Validation)

Confirmatory analysis must distinguish this molecule from its regioisomers (e.g., 4-benzyl-3-methylpiperazin-2-one).

Nuclear Magnetic Resonance (NMR)

The following shifts are diagnostic for the N1-substituted structure.

| Proton ( | Chemical Shift ( | Multiplicity | Assignment Logic |

| Benzyl- | 4.45 - 4.65 | AB Quartet / Singlet | Deshielded by the adjacent amide nitrogen. If chiral, appears as AB quartet (diastereotopic). |

| C3-H | 3.40 - 3.55 | Multiplet | Alpha to carbonyl and methyl; distinct from ethylene protons. |

| C5-H / C6-H | 2.90 - 3.30 | Multiplet | Ethylene bridge protons; complex coupling due to ring conformation. |

| Ar-CH_3 | ~2.35 | Singlet | Characteristic of the 3-methylbenzyl group. |

| C3-CH_3 | 1.25 - 1.35 | Doublet | Coupled to C3-H; confirms the alanine-derived core. |

Critical QC Check: If the Benzyl-

Mass Spectrometry (MS) Fragmentation

In ESI-MS (

Applications in Drug Discovery

This scaffold is highly valued for its ability to orient substituents in specific vectors.

-

Peptidomimetics: The lactam ring constrains the N-C-C backbone, mimicking the

and -

GPCR Ligands: The N4 nitrogen remains basic (pKa ~8.5), allowing it to form salt bridges with aspartate residues in GPCR binding pockets (e.g., Dopamine D2, Serotonin 5-HT).

-

Library Synthesis: The secondary amine at N4 serves as a "handle" for parallel synthesis, allowing rapid generation of urea, amide, or sulfonamide derivatives.

References

-

Brocklesby, K. L., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56968038, 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. Link

-

Micklefield, J. (2004). Backbone modification of peptides: synthesis and biological significance. Current Opinion in Chemical Biology. Link

Sources

The Therapeutic Potential of Piperazin-2-one Derivatives: A Technical Guide for Drug Discovery

Introduction: The Piperazin-2-one Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazin-2-one core is a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group. This scaffold has garnered significant attention in medicinal chemistry due to its structural versatility and its presence in numerous biologically active compounds.[1] Its unique conformational flexibility and the presence of hydrogen bond donors and acceptors allow for diverse interactions with various biological targets, making it a "privileged scaffold" in drug discovery.[2] The ability to readily modify the piperazin-2-one ring at multiple positions enables the fine-tuning of physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.[3] This guide provides an in-depth exploration of the therapeutic potential of piperazin-2-one derivatives, focusing on their applications in oncology, virology, and neurology, complete with detailed mechanistic insights and experimental protocols.

Anticancer Activity: Targeting Key Signaling Pathways

Piperazin-2-one derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent cytotoxicity against a range of cancer cell lines.[4][5] A key mechanism of action for many of these derivatives is the inhibition of farnesyltransferase (FTase), a critical enzyme in the Ras signaling pathway.[6]

Mechanism of Action: Inhibition of Farnesyltransferase and Disruption of the Ras-MAPK Pathway

The Ras family of small GTPases are crucial regulators of cell proliferation, differentiation, and survival. Their proper function is dependent on post-translational modification, including farnesylation, which is catalyzed by FTase.[6] In many cancers, mutations in Ras proteins lead to their constitutive activation, driving uncontrolled cell growth. Piperazin-2-one derivatives have been designed to mimic the C-terminal CAAX motif of Ras proteins, enabling them to bind to the active site of FTase and competitively inhibit its activity.[7] This inhibition prevents the farnesylation and subsequent membrane localization of Ras, thereby blocking downstream signaling through the Raf-MEK-ERK (MAPK) pathway and inducing apoptosis in cancer cells.[8]

Caption: Inhibition of the Ras-MAPK signaling pathway by piperazin-2-one derivatives.

Quantitative Data: Cytotoxic Activity of Piperazin-2-one Derivatives

The cytotoxic effects of various piperazin-2-one derivatives have been evaluated against multiple cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 7g | HT-29 (Colon) | <2 | [9] |

| 7g | A549 (Lung) | <2 | [9] |

| 7f | HT-29 (Colon) | Potent | [9] |

| 7f | A549 (Lung) | Potent | [9] |

| 7c | HT-29 (Colon) | Potent | [9] |

| 7c | A549 (Lung) | Potent | [9] |

| Derivative 2 | SK-OV-3 (Ovarian) | 12.67 ± 0.74 µg/ml | [4] |

| Derivative 2 | HeLa (Cervical) | 4.67 ± 1.42 µg/mL | [4] |

| Compound 17 | MGC-803 (Gastric) | 9.82 | [4] |

| Compound 17 | HCT-116 (Colon) | 18.97 | [4] |

| Compound 17 | T24 (Bladder) | 13.64 | [4] |

| Compound 17 | HepG2 (Liver) | 5.40 | [4] |

| Compound 17 | A549 (Lung) | 11.06 | [4] |

| Compound 76 | A549 (Lung) | 16 µg/mL | [4] |

| Compound 76 | HeLa (Cervical) | 11 µg/mL | [4] |

| Compound 76 | HepG2 (Liver) | 25 µg/mL | [4] |

| Compound 76 | MCF-7 (Breast) | 32 µg/mL | [4] |

| Compound 77 | A549 (Lung) | 4.68 | [4] |

| Compound 45 | A549 (Lung) | 1.70 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Piperazin-2-one derivatives

-

Cancer cell lines (e.g., HT-29, A549)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the piperazin-2-one derivatives and a vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antiviral Activity: A New Frontier Against Viral Infections

Recent studies have highlighted the potential of piperazin-2-one derivatives as potent antiviral agents, particularly against human adenovirus (HAdV).[10][11] These compounds offer a promising avenue for the development of novel therapeutics for viral infections that currently lack effective treatments.[12]

Mechanism of Action: Inhibition of Viral DNA Replication

A trisubstituted piperazin-2-one derivative, designated 15D8, has been identified as a significant inhibitor of adenovirus infection.[10] Mechanistic studies have revealed that this compound selectively inhibits viral DNA replication within the nucleus of infected cells.[11] While the precise molecular target is still under investigation, it is hypothesized that the derivative may directly interfere with a key protein in the viral replication machinery, such as the adenovirus DNA polymerase.[10]

Caption: Neuroprotective mechanism of piperazine derivatives via TRPC6 channel activation.

Antimicrobial and Antifungal Activities

The piperazine scaffold, including piperazin-2-one derivatives, has been explored for its potential to combat microbial and fungal infections. [13][14][15]The emergence of drug-resistant strains of bacteria and fungi necessitates the development of new antimicrobial agents, and piperazin-2-one derivatives represent a promising chemical space for this purpose. [16][17]

Structure-Activity Relationship (SAR) Insights

Studies on various piperazine derivatives have provided valuable insights into their structure-activity relationships. For instance, the nature and position of substituents on the aromatic rings attached to the piperazine core significantly influence their antimicrobial and antifungal potency. [3][14]The incorporation of different heterocyclic moieties can also modulate the biological activity profile. [13]Further exploration of these SAR trends is crucial for the rational design of more effective antimicrobial and antifungal piperazin-2-one derivatives.

Synthesis of Piperazin-2-one Derivatives

A variety of synthetic routes have been developed for the preparation of piperazin-2-one derivatives, allowing for the introduction of diverse substituents.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of piperazin-2-one derivatives.

Experimental Protocol: Synthesis of 1-(3-chlorophenyl)piperazin-2-one

This protocol is adapted from a general procedure for the synthesis of related piperazine derivatives. [18][19][20][21] Materials:

-

3-Chloroaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Xylene

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

Procedure:

-

To a solution of 3-chloroaniline in xylene, add an equimolar amount of bis(2-chloroethyl)amine hydrochloride.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization. [20]

Conclusion and Future Perspectives

Piperazin-2-one derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to interact with a diverse range of biological targets, coupled with the synthetic tractability of the scaffold, makes them an attractive starting point for the development of novel drugs. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties through rational drug design, and exploring their efficacy in preclinical and clinical studies. The continued investigation of piperazin-2-one derivatives holds great promise for addressing unmet medical needs in oncology, virology, neurology, and infectious diseases.

References

-

Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. PMC. Available at: [Link]

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. Available at: [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available at: [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. Available at: [Link]

-

Full article: Piperazine skeleton in the structural modification of natural products: a review. Journal of Asian Natural Products Research. Available at: [Link]

-

The structure‐activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

-

Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PMC. Available at: [Link]

-

Synthesis of PROCEDURE 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. PrepChem. Available at: [Link]

-

PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. Available at: [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

-

SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. Available at: [Link]

-

Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. Available at: [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

-

Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. PMC. Available at: [Link]

- Method for synthesizing piperazine pharmaceutical intermediate. Google Patents.

-

Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative. PubMed. Available at: [Link]

-

New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. Available at: [Link]

-

Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase. PubMed. Available at: [Link]

-

A process for the preparation of Trazodone and its hydrochloride. Technical Disclosure Commons. Available at: [Link]

-

Identification of Inhibitors and Drug Targets for Human Adenovirus Infections. MDPI. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. Available at: [Link]

-

Recent Advances in Novel Antiviral Therapies against Human Adenovirus. MDPI. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. Available at: [Link]

-

Design and synthesis of piperidine farnesyltransferase inhibitors with reduced glucuronidation potential. PubMed. Available at: [Link]

-

Inhibition of adenovirus transport from the endosome to the cell nucleus by rotenone. Frontiers in Microbiology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxo-piperazine derivatives of N-arylpiperazinones as inhibitors of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of adenovirus replication by a trisubstituted piperazin-2-one derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 15. apjhs.com [apjhs.com]

- 16. researchgate.net [researchgate.net]

- 17. impressions.manipal.edu [impressions.manipal.edu]

- 18. prepchem.com [prepchem.com]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]

- 21. tdcommons.org [tdcommons.org]

Chemical stability of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one in solution

Executive Summary & Compound Architecture

Target Molecule: 3-Methyl-1-(3-methylbenzyl)piperazin-2-one CAS: 1094601-63-4 Molecular Weight: 218.30 g/mol Role: High-value pharmaceutical intermediate; structural analog to bioactive benzylpiperazines.

This technical guide delineates the solution-phase stability profile of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. Unlike simple piperazines, the presence of the C2-lactam (ketone) introduces distinct electrophilic and acidic vulnerabilities. For researchers and process chemists, the critical quality attributes (CQAs) are governed by three primary degradation vectors: C3-Racemization (thermodynamically favored in basic media), Lactam Hydrolysis (ring-opening), and N4-Oxidation .

Mechanistic Stability Analysis

The stability of this scaffold is not binary; it is a function of pH, solvent polarity, and oxidative stress. The following analysis breaks down the causality of degradation.

The Racemization Vector (Primary Risk)

The C3 position, bearing the methyl group, is alpha to the carbonyl. The proton at this position is acidic (

-

Mechanism: Base-catalyzed enolization. The abstraction of the C3-proton yields a planar enolate intermediate. Reprotonation can occur from either face, leading to the loss of optical purity (if synthesized as a chiral pure enantiomer).

-

Risk Factor: High in protic solvents at pH > 8.0.

The Hydrolysis Vector

While piperazin-2-ones are cyclic amides, they possess significant ring strain compared to linear amides.

-

Mechanism: Nucleophilic attack at the C2-carbonyl carbon by water or hydroxide ions results in ring opening, yielding the corresponding acyclic amino acid derivative: N-(3-methylbenzyl)-N-(2-aminoethyl)alanine.

-

Risk Factor: Moderate. Significant degradation typically requires elevated temperatures (>40°C) combined with strong acidic (pH < 2) or basic (pH > 10) conditions.

The Oxidative Vector

The molecule contains a secondary amine at N4 and a benzylic carbon.

-

N4-Oxidation: Formation of the N-oxide or radical intermediates.

-

Benzylic Oxidation: The 3-methylbenzyl group is susceptible to radical autoxidation, particularly at the benzylic methylene bridge, leading to benzaldehyde derivatives and dealkylation.

Degradation Pathways Visualization

The following diagram illustrates the interconnected degradation pathways.

Figure 1: Mechanistic degradation map showing the competition between racemization (kinetic control) and hydrolysis (thermodynamic control).

Experimental Protocols for Stability Profiling

To validate the stability of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, use the following self-validating forced degradation protocols.

Forced Degradation Stress Testing

Objective: Determine the intrinsic stability limits and identify degradation products.

| Stress Condition | Reagent / Condition | Duration | Target Degradation |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | Ring opening (Hydrolysis) |

| Base Hydrolysis | 0.1 N NaOH, Ambient | 4 Hours | Racemization (Primary), Ring opening (Secondary) |

| Oxidation | 3% H₂O₂ | 2 Hours | N-oxide formation |

| Thermal | 60°C (Solution) | 7 Days | Thermal racemization |

| Photostability | UV/Vis (1.2M lux hours) | ~24 Hours | Benzylic radical degradation |

Analytical Method: Chiral HPLC

Standard reverse-phase HPLC will quantify chemical purity but fail to detect racemization. A chiral method is mandatory.

-

Column: Chiralpak IB or IC (Immobilized polysaccharide type).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress peak tailing of the secondary amine.

-

Detection: UV at 210 nm (Amide absorption) and 254 nm (Benzyl absorption).

-

Self-Validation Step: Inject a racemic standard first to establish resolution (

) between enantiomers.

Handling & Storage Recommendations

Based on the chemical architecture and stability data:

-

pH Control is Critical: Maintain solution pH between 4.0 and 6.0. Avoid storage in basic buffers (TRIS, Carbonate) as they accelerate racemization.

-

Antioxidants: For long-term solution storage, add 0.1% sodium metabisulfite or store under argon to prevent N4-oxidation.

-

Temperature: Store solid material at -20°C. Solutions should be prepared fresh or kept at 4°C for no longer than 48 hours.

References

-

Sigma-Aldrich. 3-Methyl-1-(3-methylbenzyl)piperazin-2-one Product Specification. Accessed 2026.[1] Link

-

Cayman Chemical. 1-(3-Methylbenzyl)piperazine (Related Analog Stability Data). Accessed 2026.[1] Link

-

National Institutes of Health (PubChem). Piperazin-2-one Compound Summary. Accessed 2026.[1] Link

-

Sykes, B. D., et al. "The Hydrolysis of Piperazine-2,5-dione."[1][2] Biochemistry, vol. 5, no.[1][2] 2, 1966, pp. 697–701.[1] (Foundational mechanism for cyclic amide hydrolysis). Link

-

Chamakuri, S., et al. "A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters." Molecules, vol. 27, no.[3] 11, 2022.[3] (Demonstrates racemization risks in 3-substituted piperazines). Link

Sources

Role of piperazin-2-one scaffold in peptidomimetic research

The piperazin-2-one (piperazinone) scaffold represents a cornerstone in modern peptidomimetic design. By acting as a rigidifying core, it constrains the conformational space of peptide backbones, effectively mimicking

This technical guide details the structural rationale, synthetic methodologies, and therapeutic applications of piperazin-2-one, designed for immediate application in drug discovery workflows.

Part 1: Structural & Pharmacochemical Rationale[1]

1.1 The "Privileged" Nature of the Scaffold

The piperazin-2-one ring is classified as a privileged scaffold because its rigid heterocyclic core can orient substituents in vectors that precisely match the side-chain trajectories of amino acid residues in native peptides, specifically at the

-

Conformational Constraint: Unlike flexible linear peptides, the piperazin-2-one ring locks the

and -

Hydrogen Bonding: The amide bond within the ring (lactam) serves as a fixed hydrogen bond acceptor (carbonyl) and donor (NH, unless substituted), mimicking the peptide backbone's H-bonding pattern.

-

Metabolic Stability: The cyclic nature and the substitution of the scissile amide bond prevent recognition by common peptidases (e.g., chymotrypsin, pepsin), significantly increasing plasma half-life (

).

1.2 Comparative Topology: Native Peptide vs. Piperazin-2-one

The following diagram illustrates how the piperazin-2-one core mimics the geometry of a peptide

Figure 1. Topological mapping of the piperazin-2-one scaffold against a native peptide type II

Part 2: Synthetic Methodologies

The synthesis of piperazin-2-ones is dominated by Multicomponent Reactions (MCRs), specifically the Ugi reaction , due to its ability to assemble complex backbones in a single step followed by a cyclization event.

2.1 Primary Route: Ugi-4CR / Deprotection-Cyclization Strategy

This route is preferred for generating diverse libraries. It utilizes a Boc-protected amino acid, an amine, an aldehyde, and an isocyanide.

Reaction Scheme:

-

Ugi Condensation: Formation of the linear diamide intermediate.

-

Deprotection: Removal of the Boc group (acidic conditions).

-

Cyclization: Intramolecular nucleophilic attack of the liberated amine onto the amide carbonyl (often spontaneous or base-catalyzed).

2.2 Detailed Experimental Protocol

Objective: Synthesis of a 3,4-disubstituted piperazin-2-one library.

Reagents:

-

Boc-Amino Acid (1.0 equiv)

-

Aldehyde (1.0 equiv)

-

Amine (1.0 equiv)

-

Isocyanide (e.g., methyl isocyanoacetate) (1.0 equiv)

-

Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

-

Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

-

Ugi-4CR Assembly:

-

Dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in anhydrous MeOH (5 mL). Stir for 30 min to form the imine in situ.

-

Add the Boc-Amino Acid (1.0 mmol) and Isocyanide (1.0 mmol).

-

Stir the mixture at room temperature for 24–48 hours. Monitor by TLC/LC-MS for the disappearance of the isocyanide.

-

Purification: Evaporate solvent. The Ugi adduct can often be used directly or purified via flash chromatography (Hexane/EtOAc).

-

-

Acidolytic Deprotection:

-

Dissolve the Ugi adduct in 20% TFA in DCM (10 mL).

-

Stir at room temperature for 2 hours to remove the Boc group.

-

Remove volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

-

Cyclization (Ring Closure):

-

Redissolve the deprotected intermediate in MeOH or DMF.

-

Add a base (e.g.,

or DIPEA, 2.0 equiv) to neutralize the ammonium salt and trigger cyclization. -

Reflux may be required (60–80°C) for 4–12 hours depending on steric hindrance.

-

Workup: Dilute with EtOAc, wash with saturated

, brine, and dry over

-

Data Summary: Typical Yields

| Component Variation | R1 (Aldehyde) | R2 (Amine) | Yield (Ugi Step) | Yield (Cyclization) |

| Steric Bulk | Phenyl | Benzyl | 85% | 92% |

| Electronic | 4-NO2-Phenyl | n-Butyl | 90% | 88% |

| Hindered | Isopropyl | t-Butyl | 65% | 70% |

2.3 Synthetic Workflow Diagram

Figure 2. Step-wise synthesis of piperazin-2-one via the Ugi-Deprotection-Cyclization (UDC) protocol.

Part 3: Therapeutic Applications & Case Studies

3.1 Protease Inhibitors (Factor Xa & Thrombin)

The piperazin-2-one scaffold is extensively used to inhibit serine proteases.

-

Mechanism: The scaffold replaces the P2-P3 peptide bond. The rigid core positions a hydrophobic group (e.g., a benzyl group at C3) into the S1 specificity pocket of the enzyme.

-

Example: In Factor Xa inhibitors, the piperazinone acts as a central template, linking the S1-binding arginine mimetic and the S4-binding aryl group.

3.2 Protein-Protein Interaction (PPI) Inhibitors

PPIs often involve large, flat surface areas mediated by

-

MDM2/p53 Interaction: Piperazin-2-ones have been designed to mimic the Phe19-Trp23-Leu26 triad of p53. The scaffold ensures the hydrophobic side chains project into the deep hydrophobic cleft of MDM2.

-

HIV-1 Capsid Modulators: Recent research (Source 1.[1]18) highlights 2-piperazinone peptidomimetics that mimic host factors binding to the HIV capsid (CA), showing improved metabolic stability over linear peptide counterparts like PF74.

3.3 Decision Matrix: When to Use Piperazin-2-one

Use the following logic flow to determine if this scaffold fits your drug design campaign.

Figure 3. Decision matrix for scaffold selection in peptidomimetic drug design.

References

-

Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics . Organic & Biomolecular Chemistry. Link

-

Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics: A Readily Derivatized, Traceless Scaffold . ACS Combinatorial Science.[2] Link

-

One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence . The Journal of Organic Chemistry. Link

-

Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators . Acta Pharmaceutica Sinica B. Link

-

Synthesis of chiral piperazin-2-ones as model peptidomimetics . Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Methodological & Application

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Abstract

This comprehensive guide provides a detailed, two-step synthetic protocol for the preparation of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the reductive amination of ethyl pyruvate with 3-methylbenzylamine to yield the key intermediate, ethyl N-(3-methylbenzyl)alaninate. Subsequent cyclization of this intermediate with ethylenediamine affords the target piperazin-2-one derivative. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure reproducible and efficient synthesis.

Introduction

Piperazin-2-one derivatives are a class of heterocyclic compounds of significant interest in the pharmaceutical sciences.[1][2] They are often considered constrained dipeptide mimetics and serve as important scaffolds in the design of biologically active molecules. The rigidified backbone of the piperazinone ring system can impart favorable conformational properties to drug candidates, enhancing their binding affinity and metabolic stability.

The target molecule, 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, incorporates a chiral center at the 3-position and a substituted benzyl group at the 1-position, making it a versatile building block for combinatorial library synthesis and lead optimization programs. This guide outlines a robust and accessible synthetic route, breaking down the process into two distinct and manageable steps.

Overall Synthetic Scheme

The synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one is achieved through a two-step sequence:

Caption: Overall synthetic route for 3-Methyl-1-(3-methylbenzyl)piperazin-2-one.

Part 1: Synthesis of Ethyl N-(3-methylbenzyl)alaninate

Principle and Mechanistic Insight

The first step involves the formation of the N-substituted amino acid ester intermediate via reductive amination. This reaction proceeds through the initial formation of an imine from the condensation of ethyl pyruvate and 3-methylbenzylamine. The imine is then selectively reduced in situ by sodium triacetoxyborohydride (NaBH(OAc)₃) to the corresponding secondary amine.[3][4][5] Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation as it does not readily reduce the starting keto-ester.[5] A catalytic amount of acetic acid is often employed to facilitate imine formation.

Caption: Mechanism of reductive amination.

Materials and Methods

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl pyruvate | 116.12 | 5.81 g (5.0 mL) | 50 |

| 3-Methylbenzylamine | 121.18 | 6.06 g (6.2 mL) | 50 |

| Sodium triacetoxyborohydride | 211.94 | 12.7 g | 60 |

| Glacial Acetic Acid | 60.05 | 0.3 mL | ~5 |

| Dichloroethane (DCE) | 98.96 | 100 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dichloroethane (100 mL), ethyl pyruvate (5.0 mL, 50 mmol), and 3-methylbenzylamine (6.2 mL, 50 mmol).

-

Acid Catalyst Addition: Add glacial acetic acid (0.3 mL, ~5 mmol) to the stirred solution.

-

Reductant Addition: Slowly add sodium triacetoxyborohydride (12.7 g, 60 mmol) portion-wise over 15 minutes. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude ethyl N-(3-methylbenzyl)alaninate by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Part 2: Synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Principle and Mechanistic Insight

The final step is an intramolecular cyclization to form the piperazin-2-one ring. The N-substituted amino acid ester from Part 1 is reacted with ethylenediamine. The reaction proceeds via an initial amidation of the ethyl ester with one of the amino groups of ethylenediamine to form an N-(2-aminoethyl) amide intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group of the ethylenediamine moiety onto the newly formed amide carbonyl, which is less favorable. A more likely pathway is the intramolecular attack of the secondary amine on the ester carbonyl, which is unlikely without activation. The most plausible mechanism involves the formation of an amide bond between the ester and one of the nitrogens of ethylenediamine, followed by an intramolecular cyclization where the other nitrogen of the ethylenediamine attacks the carbonyl of the newly formed amide. However, a more direct cyclization can be envisioned where the secondary amine of the intermediate formed from the initial amidation attacks the carbonyl of the ester, leading to the piperazinone ring and elimination of ethanol. The reaction is typically driven to completion by heating under reflux, which facilitates both the initial amidation and the subsequent cyclization.

Caption: Plausible mechanism for the cyclization reaction.

Materials and Methods

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl N-(3-methylbenzyl)alaninate | 221.30 | 11.07 g | 50 |

| Ethylenediamine | 60.10 | 3.3 mL | 50 |

| Toluene | 92.14 | 100 mL | - |

| Saturated NaHCO₃ solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl N-(3-methylbenzyl)alaninate (11.07 g, 50 mmol) in toluene (100 mL).

-

Reagent Addition: Add ethylenediamine (3.3 mL, 50 mmol) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Cooling and Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Washing: Transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL) to remove any unreacted ethylenediamine and its salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3-Methyl-1-(3-methylbenzyl)piperazin-2-one by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Safety and Handling Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Dichloroethane is a suspected carcinogen and should be handled with extreme care.

-

Sodium triacetoxyborohydride is a moisture-sensitive and water-reactive reagent. Handle in a dry atmosphere and quench carefully.

-

Ethylenediamine is corrosive and has a strong odor. Handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Characterization Data

The final product, 3-Methyl-1-(3-methylbenzyl)piperazin-2-one, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR: Expected signals for the methyl group, the methine proton at the 3-position, the methylene protons of the piperazinone ring, the benzylic protons, the aromatic protons, and the methyl group on the benzyl ring.

-

¹³C NMR: Expected signals for all unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₁₈N₂O (MW: 218.29) should be observed.[6]

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the amide carbonyl group (C=O) is expected around 1650-1680 cm⁻¹.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Step 1: Low yield of amino ester | Incomplete reaction. | - Extend the reaction time.- Ensure the sodium triacetoxyborohydride is fresh and dry.- Check the purity of the starting materials. |

| Decomposition of product during work-up. | - Use milder work-up conditions.- Avoid excessive heating during concentration. | |

| Step 2: Incomplete cyclization | Insufficient heating or reaction time. | - Increase the reflux time and monitor the reaction closely.- Consider a higher boiling point solvent like xylene. |

| Side reactions. | - Ensure the starting amino ester is pure.- Use an equimolar amount of ethylenediamine to minimize side product formation. | |

| Purification challenges | Co-eluting impurities. | - Optimize the solvent system for column chromatography.- Consider derivatization for easier separation or an alternative purification method like recrystallization. |

Conclusion

The two-step synthesis outlined in this guide provides a reliable and efficient method for the preparation of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one. The use of a mild reductive amination followed by a thermally driven cyclization makes this protocol accessible for a wide range of laboratory settings. The resulting piperazinone is a valuable building block for further chemical exploration and drug discovery endeavors.

References

-

Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link]

-

Myers, A. G., et al. (2007). Reductive Amination of Aldehydes and Ketones. Myers' Synthetic Methods. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Synfacts. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-10. [Link]

-

Organic Chemistry Portal. Reductive Amination. [Link]

- Google Patents. (2016). The preparation method of 2 piperazinones. CN106117153A.

Sources

- 1. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. researchgate.net [researchgate.net]

- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 6. 3-METHYL-1-(3-METHYLBENZYL)-PIPERAZIN-2-ONE CAS#: 1094601-63-4 [m.chemicalbook.com]

Technical Guide: Regioselective N-Alkylation of Piperazin-2-one with 3-Methylbenzyl Bromide

Executive Summary

Piperazin-2-one (2-oxopiperazine) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in factor Xa inhibitors, decapeptide mimetics, and various GPCR ligands. Its structural duality—containing both a secondary amine (N4) and a secondary amide (N1)—presents a critical regioselectivity challenge during alkylation.

This application note details the specific reagents and protocols required to selectively install the 3-methylbenzyl moiety at either the N4 or N1 position. We provide two distinct, self-validating workflows:

-

Kinetic Control (N4-Alkylation): Direct alkylation exploiting nucleophilicity differences.

-

Thermodynamic/Protected Control (N1-Alkylation): A protection-deprotection strategy utilizing base strength modulation.

Mechanistic Grounding & Reagent Selection

The Regioselectivity Challenge

The piperazin-2-one ring contains two nucleophilic nitrogen atoms with vastly different electronic properties. Success depends on selecting reagents that align with the

| Feature | N4 (Amine) | N1 (Amide) |

| Hybridization | ||

| ~8.0 - 9.0 | ~16 - 17 | |

| Nucleophilicity | High (Neutral conditions) | Low (Requires deprotonation) |

| Reactivity Mode | Kinetic ( | Thermodynamic (Anionic) |

-

N4-Alkylation: Under neutral or mild basic conditions (

), the N4 amine is the only species nucleophilic enough to displace the bromide from 3-methylbenzyl bromide. The amide N1 remains neutral and unreactive. -

N1-Alkylation: To alkylate N1, it must be deprotonated to the amidate anion using a strong base (NaH, LiHMDS). However, if N4 is unprotected, it will also react or lead to quaternization. Therefore, N4-protection is a prerequisite for clean N1-alkylation.

Reagent Profile: 3-Methylbenzyl Bromide

-

Electrophile: 3-Methylbenzyl bromide (m-Methylbenzyl bromide).

-

Reactivity: Highly reactive benzylic halide. The meta-methyl group is a weak electron donor, making it slightly less electrophilic than unsubstituted benzyl bromide, but still highly susceptible to

attack. -

Handling: Lachrymator. rapid hydrolysis in moist air. Use dry solvents.

Protocol A: Selective N4-Alkylation

Target: 4-(3-methylbenzyl)piperazin-2-one Strategy: Direct alkylation using a mild inorganic base in an aprotic solvent.

Reagents & Materials[1][2][3][4][5][6][7]

-

Substrate: Piperazin-2-one (1.0 equiv)

-

Electrophile: 3-Methylbenzyl bromide (1.05 equiv)

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 equiv) -

Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)

-

Catalyst (Optional): Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Use if reaction is sluggish.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Add Piperazin-2-one (1.0 equiv) and anhydrous MeCN. Stir until fully dissolved. Note: Piperazin-2-one has moderate solubility; mild heating (40°C) may be required initially.

-

Base Addition: Add

(2.0 equiv). The mixture will become a suspension. -

Alkylation: Add 3-Methylbenzyl bromide (1.05 equiv) dropwise via syringe over 10 minutes at Room Temperature (RT).

-

Critical Control Point: Do not add excess electrophile to prevent quaternization (formation of the ammonium salt).

-

-

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.

-

Endpoint: Disappearance of piperazin-2-one (

). Appearance of product (

-

-

Work-up: Filter off the solid

and rinse the pad with MeCN. Concentrate the filtrate under reduced pressure. -

Purification: The residue is often pure enough. If not, purify via flash column chromatography (

, Gradient: 0→10% MeOH in DCM).

Validation:

-

1H NMR: Diagnostic singlet for benzylic

at ~3.5 ppm. The amide proton (N1-H) will still be visible as a broad singlet at ~6.0–7.0 ppm (exchangeable).

Protocol B: Selective N1-Alkylation

Target: 1-(3-methylbenzyl)piperazin-2-one Strategy: Protection-Deprotection sequence. Direct alkylation of N1 is NOT recommended due to poor selectivity.

Phase 1: N4-Protection (Boc Strategy)

-

Reagents: Piperazin-2-one,

(1.1 equiv), -

Product: tert-butyl 3-oxopiperazine-1-carboxylate (4-Boc-piperazin-2-one).

-

Note: This intermediate is commercially available, which accelerates the workflow.

Phase 2: N1-Alkylation (The Critical Step)

-

Substrate: 4-Boc-piperazin-2-one (1.0 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

Electrophile: 3-Methylbenzyl bromide (1.2 equiv)

-

Solvent: DMF (Anhydrous) or THF (Anhydrous)

Protocol:

-

Setup: Use a flame-dried 2-neck flask under inert atmosphere (

or Ar). -

Deprotonation: Dissolve 4-Boc-piperazin-2-one in dry DMF. Cool to 0°C (Ice bath).

-

Base Addition: Add NaH (1.2 equiv) portion-wise.

-

Observation: Evolution of

gas. The solution may turn slightly yellow/orange. Stir at 0°C for 30 mins to ensure complete formation of the sodium amidate.

-

-

Alkylation: Add 3-Methylbenzyl bromide (1.2 equiv) dropwise.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

-

Quench: Carefully quench with saturated

solution at 0°C. -

Extraction: Extract with EtOAc (3x). Wash organics with

and Brine (to remove DMF). Dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Phase 3: N4-Deprotection

-

Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

-

Protocol: Stir the N1-alkylated intermediate in TFA/DCM for 1 hour. Remove volatiles in vacuo. Neutralize with saturated

or basic resin to obtain the free amine.

Validation:

-

1H NMR: Benzylic

signal present. Absence of the amide proton (N1-H). The N4-H signal will appear after deprotection (broad singlet, exchangeable).

Comparative Data Summary

| Parameter | Protocol A (N4-Target) | Protocol B (N1-Target) |

| Primary Base | NaH (Strong) | |

| Solvent System | MeCN or Acetone | DMF or THF |

| Temperature | Room Temperature | 0°C |

| Intermediate Step | None (Direct) | Requires N4-Boc Protection |

| Major By-product | N1,N4-dialkylation (if excess R-Br used) | O-alkylation (rare, but possible with lactams) |

| Yield (Typical) | 75–85% | 60–70% (over 2 steps) |

Decision Pathway (Visualization)

Figure 1: Decision tree for regioselective alkylation of piperazin-2-one based on target isomer.

Troubleshooting & Optimization

-

Issue: Dialkylation (N1, N4-bis-benzyl).

-

Cause: Excess base/electrophile or high temperatures in Protocol A.

-

Fix: Strictly limit 3-methylbenzyl bromide to 1.0–1.05 equivalents. Lower temperature to 0°C initially.

-

-

Issue: Poor Solubility.

-

Fix: Piperazin-2-one is polar. If MeCN fails, switch to DMF for Protocol A, but keep the base weak (

) to avoid N1 reaction.

-

-

Issue: O-Alkylation (Lactim ether formation).

-

Context: In Protocol B, the amide enolate can react at Oxygen.

-

Fix: Use a "softer" counter-cation (LiHMDS instead of NaH) or ensure the solvent is strictly anhydrous to favor N-alkylation (which is thermodynamically preferred for lactams).

-

References

-

Regioselectivity in Piperazin-2-one Alkylation

-

Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Thieme Chemistry. (2023). Link

- Note: Discusses the fundamental reactivity of the scaffold.

-

-

N4-Alkylation Kinetics

-

Protected N1-Alkylation Strategy

-

Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones. PMC (NIH). Link

- Note: Details the Boc-protection strategy for regioselective functionaliz

-

-

pKa and Basicity Data

-

pKa Values of Some Piperazines at Different Temperatures. University of Regina. Link

- Note: Provides the thermodynamic basis (pKa ~9.8 for amine) for the base selection in Protocol A.

-

Sources

Solid-phase synthesis protocols for 3-methylbenzyl piperazinone derivatives

Application Note: High-Fidelity Solid-Phase Synthesis of 3-Methylbenzyl Piperazin-2-one Derivatives

Executive Summary & Strategic Rationale

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a conformationally constrained peptidomimetic core for GPCR ligands, protease inhibitors, and kinase modulators. This application note details the synthesis of 3-methylbenzyl piperazin-2-one derivatives , a specific subclass where the lipophilic 3-methylbenzyl (m-xylyl) moiety targets hydrophobic pockets common in allosteric binding sites.

The "Cyclative Cleavage" Strategy: Unlike traditional linear synthesis followed by cleavage, this protocol utilizes a cyclative cleavage strategy.[1] The final ring-closure event is mechanistically coupled to the release of the molecule from the solid support.

-

Why this matters: This is a self-validating system. Linear precursors or incomplete byproducts remain bound to the resin, ensuring that the eluate contains high-purity cyclic product (typically >90% purity without chromatography).

Retrosynthetic Analysis & Mechanism

The synthesis constructs the piperazinone ring on a Wang Resin support.[1][2] The 3-methylbenzyl group is introduced via reductive amination at the N4 position, while the N1 substituent is introduced during the final cyclization-cleavage step.

Pathway Logic:

-

Anchor: Fmoc-Amino Acid attached to Wang Resin (Defines C3 substituent).

-

N-Alkylation: Reductive amination with 3-methylbenzaldehyde (Installs the 3-methylbenzyl group at N4).

-

Electrophile Installation: Acylation with Bromoacetyl Bromide.

-

Cyclative Release: Nucleophilic attack by a primary amine (

) displaces the bromide, and the resulting secondary amine intramolecularly attacks the resin ester, releasing the target molecule.

Materials & Reagents

| Component | Specification | Purpose |

| Solid Support | Fmoc-AA-Wang Resin (0.6–0.8 mmol/g) | Provides the C3 chiral center and ester linkage. |

| Aldehyde | 3-Methylbenzaldehyde (m-Tolualdehyde) | Source of the 3-methylbenzyl moiety. |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild, selective reduction of iminium ions.[3] |

| Solvent System A | 1% Acetic Acid (AcOH) in DMF/DCM | Promotes imine formation. |

| Acylating Agent | Bromoacetyl Bromide | Installs the C2 carbonyl and alkyl bromide handle. |

| Cyclization Amine | Primary Amine ( | Introduces N1 substituent and triggers cleavage. |

Detailed Experimental Protocol

Phase 1: Resin Preparation & Fmoc Deprotection

Objective: Expose the

-

Swelling: Place Fmoc-AA-Wang resin (1.0 g, 0.7 mmol) in a fritted reaction vessel. Swell in DCM (10 mL) for 30 min. Drain.

-

Deprotection: Treat with 20% Piperidine in DMF (10 mL) for 5 min, drain, then repeat for 15 min.

-

Wash: Wash heavily with DMF (

mL), DCM (-

Critical Check: Perform a Kaiser Test (Ninhydrin). The resin should turn deep blue (positive for primary amine).

-

Phase 2: Reductive Amination (The 3-Methylbenzyl Installation)

Objective: Install the 3-methylbenzyl group at the N4 position using a "one-pot" reductive alkylation.

-

Imine Formation:

-

Suspend resin in Trimethyl Orthoformate (TMOF) (10 mL). TMOF acts as a solvent and a water scavenger to drive imine formation.

-

Add 3-Methylbenzaldehyde (5.0 equiv, 3.5 mmol).

-

Agitate at Room Temperature (RT) for 1 hour.

-

-

Reduction:

-

Add Sodium triacetoxyborohydride (NaBH(OAc)3) (5.0 equiv, 3.5 mmol) directly to the suspension.

-

Note: If solubility is poor, add 1% AcOH.

-

Agitate at RT for 4–16 hours (overnight is preferred for sterically hindered amino acids like Valine or Phenylalanine).

-

-

Wash: Drain and wash with DCM (

), MeOH ( -

Validation (Chloranil Test):

-

Perform a Chloranil test (specific for secondary amines). Resin beads should turn green/blue. A negative Kaiser test (yellow) confirms the absence of primary amines.

-

Phase 3: Acylation with Bromoacetyl Bromide

Objective: Create the electrophilic precursor for the ring closure.

-

Pre-Cooling: Suspend resin in anhydrous DCM (10 mL) and add DIEA (Diisopropylethylamine, 10 equiv). Cool to 0°C in an ice bath.

-

Acylation: Dropwise add Bromoacetyl Bromide (5.0 equiv) dissolved in 2 mL DCM.

-

Caution: Reaction is exothermic.

-

-

Reaction: Agitate at 0°C for 30 min, then warm to RT and shake for 2 hours.

-

Wash: Drain and wash extensively with DCM (

) and DMSO (-

Why DMSO? To prepare the resin for the polar conditions of the next step.

-

Phase 4: Aminolysis & Cyclative Cleavage

Objective: Introduce the N1 substituent and release the target piperazinone.

-

Reagent Prep: Prepare a 1.0 M solution of the desired Primary Amine (

) in DMSO.-

Example: For an N1-benzyl derivative, use Benzylamine.

-

-

Displacement & Cyclization: Add the amine solution (10 mL) to the resin.

-

Incubation: Heat the reaction vessel to 60°C for 24 hours.

-

Isolation:

-

Filter the resin and collect the filtrate (contains product).[4]

-

Wash resin with fresh DMSO (2 mL) and combine with filtrate.

-

Note: Do not wash with acidic solvents, as this may elute uncyclized byproducts.

-

-

Work-up:

-

Lyophilize the DMSO or perform an aqueous extraction (EtOAc / Water).

-

The residue typically contains the pure 4-(3-methylbenzyl)piperazin-2-one derivative.

-

Process Visualization (Workflow Diagram)

Caption: Workflow for the solid-phase synthesis of 3-methylbenzyl piperazin-2-ones via cyclative cleavage.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reductive Amination | Steric hindrance from AA side chain (e.g., Val, Ile). | Repeat the reductive amination step (Double coupling). Switch solvent to THF/AcOH (1%) to protonate the imine. |

| Low Yield after Cyclization | Premature hydrolysis or incomplete cyclization. | Ensure the cyclization step is anhydrous. Increase temperature to 80°C. Extend reaction time to 48h. |

| Impurity: Linear Peptide | Cleavage of uncyclized material. | Avoid using TFA. The cyclative cleavage is base-mediated (by the amine). Only use DMSO/Heat. |

| Poor Resin Swelling | Incompatible solvents. | Wang resin swells best in DCM. Ensure DCM washes are thorough before reaction steps involving non-polar reagents. |

References

-

Beshore, D. C., & Dinsmore, C. J. (2002).[2][6] "Preparation of Piperazinone and Diketopiperazine Libraries via Solid-Phase Synthesis." Organic Letters, 4(7), 1201–1204.

-

Abdel-Magid, A. F., et al. (1996).[3][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

-

Ganesan, A. (2006). "Solid-Phase Synthesis of Heterocycles via Cyclative Cleavage." Molecular Diversity, 10, 423–434.

-

Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google Patents [patents.google.com]

Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one

Abstract & Introduction

Piperazin-2-ones (ketopiperazines) are privileged scaffolds in medicinal chemistry, serving as conformationally constrained peptidomimetics. They are critical pharmacophores in factor Xa inhibitors, farnesyltransferase inhibitors, and bradykinin antagonists.

The synthesis of 3-Methyl-1-(3-methylbenzyl)piperazin-2-one presents a specific regiochemical challenge: introducing the benzyl substituent at the amide nitrogen (

Traditional thermal methods for synthesizing

-

Protection/deprotection sequences of the

position. -

Long reaction times (12–48 hours) for the ring-closure step (lactamization).

-

Harsh conditions promoting racemization at the

center.

This Application Note details a microwave-assisted, one-pot cyclization protocol. By utilizing the dielectric heating effects of microwave irradiation, we bypass the need for protecting groups and accelerate the rate-determining lactamization step, reducing total synthesis time from days to under 60 minutes while maintaining high regioselectivity.

Retrosynthetic Analysis & Strategy

To ensure regioselective formation of the

-

Starting Materials:

-(3-methylbenzyl)ethane-1,2-diamine and Ethyl 2-bromopropionate. -

Mechanism:

-

Step 1 (Kinetic Control): The unhindered primary amine of the diamine performs an

attack on the -

Step 2 (Thermodynamic Control): The secondary amine (bearing the benzyl group) attacks the ester carbonyl to close the ring, forming the thermodynamically stable 6-membered lactam.

-

Workflow Diagram

Figure 1: Reaction pathway leveraging microwave energy to overcome the entropic barrier of the intramolecular lactamization step.

Experimental Protocol

Materials & Equipment[1]

-

Microwave System: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator+).

-

Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

-

Reagents:

- -(3-methylbenzyl)ethane-1,2-diamine (1.0 equiv)

-

Ethyl 2-bromopropionate (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1] Note: EtOH is greener and sufficient for this transformation.

Step-by-Step Methodology

Step 1: Pre-Mixing (The Alkylation Event)

-

In a 10 mL microwave vial, dissolve

-(3-methylbenzyl)ethane-1,2-diamine (1.0 mmol, 164 mg) in Ethanol (3 mL). -

Add

(2.0 mmol, 276 mg). -

Add Ethyl 2-bromopropionate (1.1 mmol, 145

L) dropwise while stirring. -

Crucial: Stir at room temperature for 5 minutes outside the microwave. This allows the rapid

reaction to initiate at the primary amine, minimizing bis-alkylation.

Step 2: Microwave Irradiation (The Cyclization Event)

-

Seal the vial and place it in the microwave cavity.

-

Program the instrument with the parameters defined in Table 1 .

-

Start the reaction.[2] Ensure magnetic stirring is set to "High".

Table 1: Microwave Parameters

| Parameter | Setting | Rationale |

| Temperature | 140 °C | Sufficient energy to cross the activation barrier for amide bond formation. |

| Time | 20:00 min | Optimized for >95% conversion without degrading the product. |

| Pressure Limit | 15 bar | Safety cutoff (EtOH generates ~6-8 bar at this temp). |

| Power | Dynamic (Max 200W) | System adjusts power to maintain 140°C. |

| Pre-Stirring | 30 sec | Ensures homogeneity before heating. |

| Cooling | On (post-reaction) | Rapid cooling to 45°C prevents thermal degradation. |

Step 3: Workup & Purification

-

Filtration: After cooling, decant the reaction mixture through a celite pad or fritted funnel to remove inorganic salts (

, -

Concentration: Evaporate the solvent under reduced pressure.

-

Purification: The crude residue is typically ~90% pure. For analytical grade:

-

Flash Chromatography: Silica gel; Eluent: DCM:MeOH (95:5 to 90:[1]10) + 1%

. -

Yield Expectation: 75–85% isolated yield.

-

Scientific Validation & Troubleshooting

Mechanistic Insight (Causality)

Why does this work better than thermal heating?

-